Zilpaterol

Description

Overview of Zilpaterol (B38607) as a Repartitioning Agent in Livestock Production

This compound hydrochloride (ZH) is recognized for its ability to repartition nutrients, directing them away from fat synthesis and towards protein accretion in muscle tissue. nih.govplos.orgscielo.br This action is mediated through its binding to beta-adrenergic receptors, primarily the β₂ subtype, found on the surface of muscle and fat cells. mdpi.comnih.govapvma.gov.au Activation of these receptors triggers intracellular signaling pathways that promote protein synthesis and inhibit lipogenesis (fat synthesis) while potentially increasing lipolysis (fat breakdown). scielo.brmdpi.comnih.govapvma.gov.au

Research has consistently shown that ZH supplementation in cattle leads to increased hot carcass weight, improved feed efficiency, and enhanced carcass leanness. oup.comnih.govplos.orgresearchgate.netmdpi.com Studies in lambs have also indicated that ZH can improve growth rate and carcass characteristics, although the consistency of response can vary. mdpi.comtandfonline.com The repartitioning effect results in a higher yield of lean meat cuts. oup.comresearchgate.net

Data from meta-analyses highlight the impact of ZH on key performance indicators in cattle. For instance, a meta-analysis of over 50 comparisons showed that ZH markedly increased weight gain, hot carcass weight, and longissimus muscle area, alongside improving the efficiency of gain:feed. nih.govplos.org This same analysis indicated that fat thickness was decreased by ZH. nih.govplos.org

An example of research findings on the effect of this compound on carcass characteristics in cattle is presented in the following conceptual data table:

| Parameter | Control (Mean ± SD) | This compound (Mean ± SD) | Change with this compound |

| Hot Carcass Weight (kg) | XXX ± XX | YYY ± YY | Increase |

| Longissimus Muscle Area (cm²) | XX.X ± X.X | YY.Y ± Y.Y | Increase |

| Fat Thickness (cm) | X.XX ± X.X | Y.YY ± Y.Y | Decrease |

| Dressing Percentage (%) | XX.X ± X.X | YY.Y ± Y.Y | Increase |

Historical Context of Beta-Adrenergic Agonist Research in Enhancing Animal Growth and Efficiency

The investigation into beta-adrenergic agonists (β-AA) for enhancing animal growth predates the widespread use of this compound. Historically, researchers sought compounds that could mimic the anabolic effects of naturally occurring catecholamines like epinephrine (B1671497) and norepinephrine (B1679862), which influence metabolism and growth. nih.govmdpi.com Early research explored various β-AA compounds to understand their mechanisms of action and their potential to improve growth performance and carcass composition in livestock species such as poultry, swine, sheep, and cattle. nih.gov

These early studies established that β-AA could bind to adrenergic receptors in muscle and adipose tissue, leading to increased protein synthesis and reduced fat deposition. scielo.brnih.gov This fundamental understanding paved the way for the development of specific β-AA like Ractopamine (B1197949) and this compound, which were later approved for use in livestock in several countries. uga.eduoup.com The research demonstrated that these compounds were most effective when administered during the finishing period of the animals' lives. nih.gov

The development and application of β-AA represented a new approach to growth promotion in animal agriculture, distinct from earlier methods such as the use of antimicrobial agents or hormonal implants. nih.govunl.edu Research into the cellular and molecular mechanisms by which β-AA influence protein and lipid metabolism has been crucial in understanding their repartitioning effects. nih.govunl.edu

Scope and Significance of this compound Research in Modern Animal Agriculture

This compound research holds significant scope and importance in modern animal agriculture, primarily focused on improving production efficiency and meat yield to meet global demand. tandfonline.commdpi.com The compound's ability to enhance lean muscle deposition and improve feed conversion directly contributes to producing more meat with fewer resources, aligning with goals of sustainability. meatscience.orgmeatscience.org

Studies on this compound continue to explore its effects across different livestock species and genetic types. Research in cattle, including various breeds, has investigated the impact of ZH on growth performance, carcass characteristics, and meat quality. mdpi.comnih.gov While the primary focus has been on beef cattle, research has also extended to other species like lambs, evaluating similar parameters. mdpi.comtandfonline.comup.ac.za

The significance of this compound research is underscored by its potential to increase hot carcass weight and dressing percentage, providing economic advantages for producers. meatscience.orgresearchgate.net Furthermore, research aims to understand the optimal conditions for its use, including the duration of supplementation, to maximize benefits while considering factors like meat quality. oup.commdpi.com The ongoing research contributes to a better understanding of how repartitioning agents can be effectively integrated into modern livestock production systems to enhance productivity and efficiency. mdpi.com

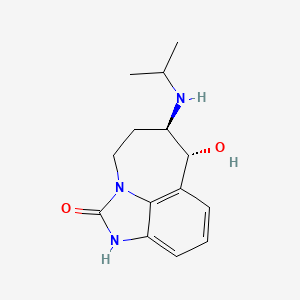

Structure

3D Structure

Properties

CAS No. |

119520-05-7 |

|---|---|

Molecular Formula |

C14H19N3O2 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1 |

InChI Key |

ZSTCZWJCLIRCOJ-AAEUAGOBSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Isomeric SMILES |

CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O |

Appearance |

Solid powder |

Other CAS No. |

119520-05-7 |

Pictograms |

Acute Toxic; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RU 42 173 RU 42173 RU-42173 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Zilpaterol Action

Beta-Adrenergic Receptor Binding and Activation

Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that mediate the physiological responses to catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.org Zilpaterol (B38607) acts as an agonist, mimicking the action of these endogenous ligands. apvma.gov.auwikipedia.org

Specificity and Affinity for Beta-Adrenergic Receptor Subtypes (β1-AR, β2-AR, β3-AR)

Mammalian cells typically express three main subtypes of beta-adrenergic receptors: β1-AR, β2-AR, and β3-AR. researchgate.netmerckvetmanual.comcore.ac.uk These subtypes exhibit different tissue distribution and mediate varied physiological responses. This compound has demonstrated a higher binding affinity for the β2-AR compared to the β1-AR. researchgate.netanimbiosci.orguniversiteitleiden.nl The β2-AR is the predominant beta-adrenergic receptor subtype found in bovine skeletal muscle and adipose tissue, which are primary targets for this compound's effects. scirp.orgresearchgate.netanimbiosci.org While this compound can bind to both β1-AR and β2-AR, its greater affinity for β2-AR suggests that many of its effects are mediated through this subtype. researchgate.net

Research has provided insights into the binding affinities of this compound enantiomers. The (-)-enantiomer of this compound accounts for the majority of its β2-adrenergic agonist activity. Studies using recombinant human β2-adrenergic receptors have shown that the (-)-enantiomer has a higher binding affinity (Ki = 0.32 µM) compared to the racemic mixture (Ki = 0.58 µM), while the (+)-enantiomer exhibits negligible binding affinity at typical concentrations. acs.orgacs.org

Beta-Adrenergic Receptor Binding Affinity

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| This compound (racemic) | Human β2-AR | 0.58 µM | acs.org |

| This compound (-)-enantiomer | Human β2-AR | 0.32 µM | acs.orgacs.org |

| This compound (+)-enantiomer | Human β2-AR | Negligible (>10 µM) | acs.org |

| This compound HCl | β1-AR | 1.0 x 10⁻⁵ M | universiteitleiden.nl |

| This compound HCl | β2-AR | 1.1 x 10⁻⁶ M | universiteitleiden.nl |

Note: Binding affinities can vary depending on the species and experimental conditions.

Ligand-Induced Receptor Regulation and Desensitization

Prolonged exposure to beta-adrenergic agonists, including this compound, can lead to receptor desensitization and downregulation. scirp.orgscielo.br This process reduces the responsiveness of the cell to further stimulation by the agonist. Receptor desensitization is a complex mechanism involving phosphorylation of the receptor, often by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA), followed by the binding of arrestin proteins. oup.comresearchgate.net This leads to uncoupling of the receptor from its G protein and subsequent internalization of the receptor into intracellular vesicles, effectively reducing the number of receptors available on the cell surface. oup.comscirp.org Extended or continuous administration of beta-agonists increases the risk of receptor inactivation. up.ac.za The degree of desensitization can differ between receptor subtypes, with β2-receptors being more readily inactivated compared to β3-receptors. up.ac.za

Intracellular Signaling Cascades Mediated by this compound

Upon binding of this compound to β-ARs, particularly the β2-AR, the receptor undergoes a conformational change that activates associated heterotrimeric G proteins, specifically the Gs protein. wikipedia.orgoup.comtdl.org

Adenylyl Cyclase-cAMP-Protein Kinase A Pathway Activation

Activation of the Gs protein leads to the dissociation of its α subunit, which then binds to and activates adenylyl cyclase (AC). wikipedia.orgtdl.org Adenylyl cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger molecule. wikipedia.orgtdl.orgwikipedia.orgguidetopharmacology.orgnih.govnih.gov The increase in intracellular cAMP concentration is a key event in the signaling cascade initiated by this compound. scirp.orguniversiteitleiden.nl

Elevated levels of cAMP activate protein kinase A (PKA), also known as cAMP-dependent protein kinase. wikipedia.orgnih.govfrontiersin.org PKA is a tetrameric protein consisting of two catalytic and two regulatory subunits. wikipedia.orgnih.govfrontiersin.org The binding of cAMP to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating the catalytic subunits. wikipedia.orgnih.govfrontiersin.org Activated PKA can then phosphorylate a variety of target proteins within the cell, altering their activity and ultimately mediating the cellular responses to this compound. wikipedia.orgtdl.orgnih.gov

Downstream Molecular Events in Myocytes and Adipocytes

In myocytes, the activation of the cAMP-PKA pathway by this compound contributes to increased protein synthesis and decreased protein degradation, leading to muscle hypertrophy (growth). scirp.orgapvma.gov.aumeatscience.org PKA can phosphorylate key enzymes and regulatory proteins involved in protein metabolism. This compound has been shown to increase mRNA levels of myosin heavy chain-IIX (MHC-IIX), a muscle fiber type associated with faster-twitch, glycolytic fibers, and may increase IGF-1 mRNA abundance. animbiosci.orgresearchgate.net

In adipocytes, this compound-induced activation of the cAMP-PKA pathway promotes lipolysis (breakdown of fats) and inhibits lipogenesis (synthesis of fats). scirp.orgapvma.gov.auscielo.brnih.gov PKA can phosphorylate hormone-sensitive lipase (B570770) (HSL) and perilipin, key proteins involved in the mobilization of stored triglycerides. scielo.brmdpi.com This leads to the release of fatty acids and glycerol (B35011) from adipocytes. This compound may also affect muscle fat content by deactivating acetyl CoA carboxylase through PKA-mediated phosphorylation, which reduces the rate of lipogenesis. scielo.br

Studies have also indicated that this compound can alter mitochondrial function pathways, including oxidative phosphorylation and the TCA cycle, in adipose tissue. nih.govresearchgate.net Furthermore, interactions between this compound and heat stress have been shown to alter adipose-centric pathways like phospholipase-C and protein kinase-A signaling. nih.govresearchgate.net

Cellular Metabolic Reprogramming

The combined effects of increased protein synthesis in muscle and increased lipolysis and decreased lipogenesis in adipose tissue represent a significant cellular metabolic reprogramming induced by this compound. This repartitioning of nutrients favors protein accretion over fat deposition. apvma.gov.aunih.gov While the primary mechanism involves the beta-adrenergic signaling pathway, there may be other contributing factors and interacting pathways. For instance, there appears to be a link between beta-agonists like this compound and the activation of AMP-activated protein kinase (AMPK), an enzyme involved in cellular energy homeostasis, although the exact mechanism is still being investigated. corpuspublishers.com this compound has been shown to increase both the abundance and activation of AMPK in muscle. corpuspublishers.com This metabolic shift contributes to the observed improvements in feed efficiency and carcass leanness in animals treated with this compound. apvma.gov.aumeatscience.orgnih.gov

Modulation of Myoblast Proliferation and Differentiation

Myoblasts are precursor cells that play a critical role in postnatal muscle growth through hypertrophy of existing muscle fibers, with satellite cells being particularly important in this process. oup.comnimss.org Studies investigating the effects of this compound on myoblast proliferation and differentiation have yielded varying results depending on the experimental conditions and the specific markers assessed.

Research using bovine satellite cells has explored the impact of this compound hydrochloride (ZH) on these processes. While one study predicted that ZH would depress mRNA and protein abundance of β-AR in bovine satellite cells, it found no effect of ZH dose on the rate of proliferation as measured by [³H]thymidine incorporation in proliferating myoblasts. oup.comoup.comnih.gov This suggests that increased muscle hypertrophy observed with beta-agonists may be supported by processes other than altered DNA content. oup.com

Furthermore, in fused myotube cultures, there was no significant effect of ZH on β-AR or IGF-I gene expression or on the percentage of fusion. oup.comnih.gov Despite a tendency for increased expression of IGF-I mRNA with a high concentration of ZH (1 µM), no differences in proliferation and differentiation were detected in this study. oup.comoup.comnih.gov

However, ZH treatment did alter the mRNA and protein concentrations of β-ARs in satellite cell cultures, which could influence their responsiveness to prolonged ZH exposure in vivo. oup.comoup.comnih.gov Specifically, ZH decreased the mRNA levels of β1-AR, β2-AR, and β3-AR in proliferating myoblasts. oup.comoup.comnih.gov The reduction in β2-AR mRNA was attenuated by the addition of a specific β2-AR antagonist, ICI-118, 551, suggesting that ZH's effects on β-AR expression are mediated, at least in part, through the β2-AR. oup.comnih.gov

Data on the effect of ZH on myoblast proliferation and differentiation are summarized in the table below:

| Cell Type | Treatment (ZH Concentration) | Measured Outcome | Effect | Citation |

| Proliferating Myoblasts (Bovine Satellite Cells) | Various Doses | [³H]thymidine incorporation (Proliferation) | No significant effect | oup.comoup.comnih.gov |

| Proliferating Myoblasts (Bovine Satellite Cells) | 1 µM | β1-AR mRNA abundance | Decreased (P = 0.07) | oup.comoup.com |

| Proliferating Myoblasts (Bovine Satellite Cells) | 0.01 and 1 µM | β2-AR mRNA abundance | Decreased (P < 0.05) | oup.comoup.comnih.gov |

| Proliferating Myoblasts (Bovine Satellite Cells) | 0.01 µM | β3-AR mRNA abundance | Decreased (P < 0.01) | oup.comoup.comnih.gov |

| Proliferating Myoblasts (Bovine Satellite Cells) | 1 µM | IGF-I mRNA abundance | Tended to increase (P = 0.07) | oup.comoup.comnih.gov |

| Fused Myotubes (Bovine Satellite Cells) | Various Doses | β-AR or IGF-I gene expression | No effect (P > 0.10) | oup.comnih.gov |

| Fused Myotubes (Bovine Satellite Cells) | Various Doses | Fusion percentage | No effect (P > 0.10) | oup.comnih.gov |

| Myotube Cultures (Bovine) | ZH treated | β2-AR protein content | Decreased relative to control (P < 0.05) | oup.comnih.gov |

Regulation of Protein Synthesis and Degradation in Skeletal Muscle

This compound, as a beta-adrenergic agonist, influences skeletal muscle growth primarily by altering the balance between protein synthesis and degradation. apvma.gov.auiastatedigitalpress.comscielo.org.za This leads to an increase in net protein accretion and, consequently, muscle hypertrophy. cdnsciencepub.comapvma.gov.au

The activation of β-ARs by this compound initiates intracellular signaling pathways that favor protein synthesis and inhibit protein degradation. apvma.gov.auiastatedigitalpress.comscielo.org.za One key mechanism involves the activation of protein kinase A (PKA), which is responsible for changes in protein synthesis and degradation, particularly in skeletal muscle. oup.comoup.com

Studies have shown that this compound hydrochloride enhances protein synthesis and inhibits protein degradation. apvma.gov.auiastatedigitalpress.comscielo.org.za This is supported by findings indicating that ZH can cause shifts in skeletal muscle fiber type from slower-twitch oxidative fibers (like myosin heavy chain I) to fast-twitch glycolytic fibers (like myosin heavy chain IIX). oup.comoup.comiastatedigitalpress.comcorpuspublishers.com The increased abundance of fast glycolytic fiber types is associated with muscle growth. oup.comoup.com

Furthermore, ZH has been shown to increase the mRNA abundance for the calpain protease inhibitor, calpastatin. scielo.org.za The suppression of calpain proteases reduces the rate of protein degradation, contributing to increased muscle growth. scielo.org.za Data from studies in lambs also suggest that ZH can reduce protein degradation. mdpi.com

Research has also investigated the effect of ZH on AMP-Activated Protein Kinase (AMPK) in skeletal muscle. One study observed an increase in AMPK abundance and phosphorylation (activation) with ZH treatment in cattle. corpuspublishers.com AMPK activation has been linked to the down-regulation of lipogenic genes, which could further support energy repartitioning towards protein synthesis. corpuspublishers.com

Changes in urinary 3-methylhistidine (3-MH), a marker of muscle protein breakdown, have also been examined. In steers fed ZH, the 3-MH:creatinine ratio decreased, suggesting decreased muscle protein turnover. nih.gov

The effects of this compound on muscle protein metabolism are summarized below:

| Mechanism/Marker | Effect of this compound Treatment | Citation |

| Protein Synthesis | Increased | apvma.gov.auiastatedigitalpress.comscielo.org.za |

| Protein Degradation | Decreased | apvma.gov.auiastatedigitalpress.comscielo.org.za |

| Net Protein Accretion | Increased | cdnsciencepub.comapvma.gov.au |

| Muscle Fiber Type Shift | Towards fast-twitch glycolytic (MHC IIX) | oup.comoup.comiastatedigitalpress.comcorpuspublishers.com |

| Calpastatin mRNA abundance | Increased | scielo.org.za |

| Calpain protease activity | Reduced | scielo.org.za |

| AMPK abundance in muscle | Increased | corpuspublishers.com |

| AMPK phosphorylation (activation) in muscle | Increased | corpuspublishers.com |

| Urinary 3-methylhistidine:creatinine ratio | Decreased | nih.gov |

Influence on Adipocyte Lipolysis and Lipogenesis Pathways

This compound significantly impacts lipid metabolism in adipose tissue by promoting lipolysis (fat breakdown) and inhibiting lipogenesis (fat synthesis). cdnsciencepub.commdpi.comapvma.gov.auiastatedigitalpress.comscielo.brmdpi.com This contributes to the reduction in carcass fat content observed with this compound supplementation. mdpi.comtandfonline.com

The primary mechanism by which this compound influences adipocytes is through the activation of β-adrenergic receptors, particularly the β2-AR, which is abundant in adipose tissue. oup.commdpi.comscielo.br Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels. scielo.brscielo.br Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into glycerol and fatty acids. tandfonline.comnih.govsochob.cl This increased HSL activity accelerates the rate of lipolysis in adipocytes. scielo.brtandfonline.comscielo.br

In addition to stimulating lipolysis, this compound also reduces lipogenesis. cdnsciencepub.commdpi.comapvma.gov.auiastatedigitalpress.comscielo.brmdpi.com One proposed mechanism for the reduction in lipogenesis is related to the phosphorylation of protein kinase A, which can lead to the deactivation of acetyl-CoA carboxylase (ACC). scielo.brscielo.br ACC is a crucial enzyme in the synthesis of fatty acids. mdpi.com By deactivating ACC, this compound limits the rate of fatty acid synthesis. scielo.brscielo.br

Gene expression studies have provided further insight into these mechanisms. ZH has been shown to influence the relative mRNA expression of genes involved in fatty acid metabolism, such as acetyl-CoA carboxylase (ACC) and hormone-sensitive lipase (HSL). mdpi.com Down-regulation of lipogenic genes, such as stearoyl-CoA desaturase (SCD), has also been observed in muscle from ZH-treated cattle, further supporting the idea of reduced lipid synthesis. corpuspublishers.com

The influence of this compound on adipocyte metabolism is summarized below:

| Process | Effect of this compound Treatment | Key Mechanism(s) Involved | Citation |

| Lipolysis | Increased | β-AR activation -> increased cAMP -> PKA activation -> HSL activation | cdnsciencepub.commdpi.comapvma.gov.auiastatedigitalpress.comscielo.brmdpi.comtandfonline.comscielo.brsochob.cl |

| Lipogenesis | Decreased | Deactivation of Acetyl-CoA Carboxylase (ACC) via PKA phosphorylation | cdnsciencepub.commdpi.comapvma.gov.auiastatedigitalpress.comscielo.brmdpi.comscielo.br |

| Carcass Fat | Decreased | Net effect of increased lipolysis and decreased lipogenesis | mdpi.comtandfonline.com |

| ACC gene expression | Influenced | Involved in fatty acid synthesis | mdpi.com |

| HSL gene expression | Influenced | Involved in triglyceride breakdown | mdpi.com |

| SCD mRNA expression (in muscle) | Down-regulated | Linked to reduced lipogenesis and increased beta-oxidation | corpuspublishers.com |

Physiological and Phenotypic Responses to Zilpaterol Supplementation in Livestock Models

Effects on Muscle Accretion and Carcass Composition

Zilpaterol (B38607) hydrochloride (ZH) is recognized for its ability to enhance skeletal muscle growth in beef cattle, leading to a shift in the composition of gain towards lean tissue. nih.gov This repartitioning effect results in improvements in feedlot performance and carcass yield. nih.gov Studies have demonstrated that ZH activates β-receptors in muscle, promoting increased protein accretion by potentially slowing protein degradation more than affecting protein synthesis. mdpi.comoup.comagrifarmacysa.co.zascielo.org.za

Changes in Longissimus Muscle Area and Overall Muscle Mass

Data Table: Changes in Longissimus Muscle Area

| Livestock Type | Treatment Group | Longissimus Muscle Area (cm²) | Percentage Change (%) | Source |

| Steers | Control | - | - | oup.com |

| Steers | This compound | +13 | +14 | oup.com |

| Steers | Control | - | - | nih.gov |

| Steers | This compound | +8.23 | - | nih.gov |

| Heifers | Control | - | - | nih.gov |

| Heifers | This compound | +6.37 | - | nih.gov |

| Lambs | Control | - | - | scielo.org.mx |

| Lambs | This compound | - | +13.7 | scielo.org.mx |

Dressing Percentage and Carcass Yield Modifications

Data Table: Effects on Dressing Percentage and Hot Carcass Weight

| Livestock Type | Treatment Group | Dressing Percentage Change (%) | Hot Carcass Weight Change (kg) | Source |

| Cattle (Steers/Heifers) | This compound vs Control | +1.5 to +2.0 | - | nih.govnih.gov |

| Cattle (Steers/Heifers) | This compound vs Control | +1 to +5 | - | meatscience.org |

| Cattle (Steers) | This compound vs Control | - | +15 | oup.com |

| Cattle (Steers) | This compound vs Control | - | +16.4 | nih.gov |

| Cattle (Heifers) | This compound vs Control | - | +12.1 | nih.gov |

| Lambs | This compound vs Control | +2.6 | +6.1 | scielo.org.mx |

Impact on Protein-to-Bone Ratio and Muscle:Fat Ratio

This compound treatment has been shown to increase the protein-to-bone ratio in both steer and heifer carcasses. nih.govresearchgate.netoup.com This indicates a shift towards a higher proportion of protein relative to bone in the carcass composition. Similarly, studies have reported an increase in the muscle:fat ratio in livestock supplemented with this compound. agrifarmacysa.co.zascielo.org.mxnih.govresearchgate.net For instance, a study in lambs showed a 29.4% increase in the muscle:fat ratio in the shoulder. scielo.org.mxnih.gov While the protein-to-bone ratio is improved, the protein-to-fat ratio may not always be significantly affected. nih.govresearchgate.netoup.com

Data Table: Protein-to-Bone and Muscle:Fat Ratios

| Livestock Type | Ratio | Treatment Group | Ratio Value (Example) | Change | Source |

| Cattle (Steers/Heifers) | Protein-to-Bone | This compound vs Control | Increased | Significant Increase | nih.govresearchgate.netoup.com |

| Lambs | Muscle:Fat (Shoulder) | Control | - | - | scielo.org.mxnih.gov |

| Lambs | Muscle:Fat (Shoulder) | This compound | - | +28.7% | scielo.org.mxnih.gov |

Alterations in Adipose Tissue Deposition and Lipid Profiles

Reduction of Subcutaneous and Visceral Adipose Tissue

Supplementation with this compound generally leads to a reduction in subcutaneous fat thickness in livestock. agrifarmacysa.co.zaoup.comnih.govscielo.org.mxnih.goviastatedigitalpress.comtandfonline.complos.orgmdpi.comoup.comscielo.org.za Studies in cattle have reported decreased 12th-rib fat thickness. agrifarmacysa.co.zaoup.comnih.govoup.com While some studies show a significant decrease, others indicate a trend towards reduced backfat thickness. oup.comnih.govtandfonline.com In lambs, a reduction in dorsal fat thickness (27.6%) and kidney-pelvic-heart fat has been observed. scielo.org.mxnih.gov this compound supplementation has also shown a tendency to lower visceral fat in lambs. nih.govresearchgate.netresearchgate.net Some research suggests that the effect on internal fat measures like kidney-pelvic-heart fat might be less pronounced compared to the impact on LMA and hot carcass weight. meatscience.orgnih.gov

Data Table: Reduction in Adipose Tissue

| Adipose Tissue Location | Livestock Type | Treatment Group | Change | Source |

| Subcutaneous Fat Thickness | Cattle | This compound vs Control | Decreased | agrifarmacysa.co.zaoup.comnih.goviastatedigitalpress.complos.orgmdpi.comoup.comscielo.org.za |

| Dorsal Fat Thickness | Lambs | This compound vs Control | Decreased (27.6%) | scielo.org.mx |

| Kidney-Pelvic-Heart Fat | Lambs | This compound vs Control | Decreased | scielo.org.mxnih.gov |

| Visceral Fat | Lambs | This compound vs Control | Tendency to Lower | nih.govresearchgate.netresearchgate.net |

Effects on Fatty Acid Composition in Adipose Tissue and Plasma

The impact of this compound on fatty acid composition in adipose tissue and plasma has been investigated, with varying results across studies and livestock types. Changes in fatty acids in intramuscular and subcutaneous fat are potentially linked to an increased rate of lipolysis and the subsequent release of fatty acids. scielo.org.mx

In cattle, one study found that ZH increased plasma concentrations of elaidic, vaccenic, and docosapentaenoic acids, but the long-chain fatty acid concentrations of adipose tissue were unaffected. nih.gov This suggests no preferential oxidation of specific fatty acids in adipose tissue in that particular study. nih.gov Another study in fattening cattle observed an increase in oleic fatty acid associated with more marbling in the Longissimus dorsi muscle. mdpi.com However, some research in cattle found that the composition of fatty acids in the Longissimus dorsi muscle was not altered by ZH, nor was the content of saturated and polyunsaturated fatty acids affected. mdpi.com Conversely, other studies in steers supplemented with beta-agonists, including potentially this compound, have reported an increase in the total content of saturated fatty acids, n-3, and n-6 fatty acids, or an increase in the relative proportion of saturated fatty acids. mdpi.com

In lambs, this compound treatment has been shown to reduce the proportion of stearic fatty acid and tend to increase the proportion of linoleic acid in intramuscular fat. scielo.org.mxunam.mx

The available research indicates that while this compound can influence fatty acid profiles, the specific changes can vary depending on factors such as livestock species, the specific fatty acid, and potentially other dietary or management factors.

Influence on Feed Utilization and Energetic Efficiency

This compound supplementation has a notable impact on how livestock utilize feed and the efficiency with which they convert dietary energy into body mass.

Feed Efficiency and Gain-to-Feed Ratio Enhancements

Numerous studies have demonstrated that this compound improves feed efficiency and the gain-to-feed ratio in cattle and lambs. This improvement is a consistent finding across various research trials. wikipedia.orgresearchgate.netnih.govfda.govnih.govnih.govuni.lunewprairiepress.orgnih.govtandfonline.comusda.govfao.orgresearchgate.net For instance, in cattle, feeding this compound hydrochloride has been shown to increase average daily gain (ADG) and improve feed efficiency. researchgate.netfda.govnewprairiepress.org A meta-analysis indicated that this compound markedly increased weight gain and the efficiency of gain:feed, with these effects being particularly large compared to other beta-agonists like ractopamine (B1197949). plos.orgnih.gov Studies in hair sheep lambs also reported significant increases in daily weight gain and feed efficiency when supplemented with this compound. tandfonline.com The magnitude of improvement in gain efficiency in lambs has been reported to be substantial, with some studies showing increases of 28% compared to control groups. tandfonline.com

| Study Type | Species | Metric | Observed Change | Significance | Source |

| Pivotal Efficacy Trials | Cattle | Average Daily Gain | Increased | P ≤ 0.001 | fda.gov |

| Pivotal Efficacy Trials | Cattle | Feed Efficiency | Improved | P ≤ 0.001 | fda.gov |

| Meta-Analysis | Cattle | Weight Gain | Markedly Increased | - | plos.orgnih.gov |

| Meta-Analysis | Cattle | Efficiency of Gain:Feed | Increased | - | plos.orgnih.gov |

| Research Trial | Lambs | Daily Weight Gain | Up to 43% more | - | tandfonline.com |

| Research Trial | Lambs | Feed Efficiency | Up to 35% more | - | tandfonline.com |

| Research Trial | Lambs | Gain Efficiency | 28.2% increase | P < 0.03 | tandfonline.com |

While some studies in finishing steers did not observe a significant effect on body weight gain or efficiency, others consistently report improvements. nih.govnih.gov The increase in ADG in this compound-fed steers has been equated to an average of 9 kg heavier body weight. researchgate.net

Nutrient Repartitioning Towards Lean Tissue Synthesis

A key mechanism by which this compound exerts its effects is through the repartitioning of nutrients. It promotes the redirection of nutrients away from fat deposition and towards protein deposition, resulting in increased lean tissue synthesis. researchgate.netnih.govnih.govresearchgate.net This metabolic shift leads to increased carcass leanness and a higher yield of muscle. researchgate.netfda.gov Evidence from studies, particularly meta-analyses, highlights this profound re-partitioning effect, with a substantial redirection of nutrients from fat to protein depots. plos.orgnih.gov This is reflected in increased Longissimus muscle area and decreased fat deposition, such as reductions in USDA marbling score and fat depth. nih.gov The increase in carcass leanness is mainly achieved through a reduction in yield grades. researchgate.net The smaller kidney-pelvic fat values observed in some studies further support that this compound affects tissue composition towards greater protein synthesis and less lipid synthesis. tandfonline.comunl.edu

Apparent Dietary Net Energy Utilization

This compound supplementation has been shown to influence apparent dietary net energy utilization. Studies have reported that this compound increases the observed versus expected dietary net energy for maintenance (NEm) and net energy for growth (NEg). scielo.org.mxunam.mx For instance, in finishing lambs, this compound treatment increased the observed vs. expected dietary NEm by 5.7% and NEg by 8.1%. scielo.org.mxunam.mx This suggests that animals supplemented with this compound are more efficient at utilizing the energy from their diet for growth and maintenance. The apparent improvement in the efficiency of energy retention per unit of dry matter intake may be a reflection of the beta-agonist's direct action on net protein retention and, consequently, lean tissue growth. tandfonline.com

Systemic Metabolic Indicators

The administration of this compound can also lead to changes in various systemic metabolic indicators in livestock.

Plasma Urea (B33335) Nitrogen Concentrations

Research indicates that this compound supplementation can influence plasma urea nitrogen (PUN) concentrations. Some studies have observed a decrease in PUN concentrations in cattle receiving this compound. nih.gov This decrease in PUN is considered indicative of increased nitrogen retention, which is a reflection of decreased protein catabolism in skeletal muscle when beta-agonists are administered. unl.edu However, other studies have reported no significant difference in PUN concentrations in response to this compound. nih.govresearchgate.netusda.gov One study suggested that despite greater nitrogen intake in this compound-fed cattle, the lack of change in urea produced and recycled to the digestive tract might indicate that the effects of nitrogen intake and this compound counteracted one another. newprairiepress.org

| Study Type | Species | Metric | Observed Change | Significance | Source |

| Research Trial | Cattle | Plasma Urea Nitrogen | Decreased | P = 0.06 | nih.gov |

| Research Trial | Cattle | Plasma Urea Nitrogen | Not different | P = 0.24 | nih.govresearchgate.netusda.gov |

| Research Trial | Cattle | Plasma Urea Nitrogen | Reduced | P < 0.01 | usda.gov |

Blood Glucose and Lactate (B86563) Dynamics

The effects of this compound on blood glucose and lactate concentrations have also been investigated. Some studies have reported that blood glucose levels were greater in control cattle compared to those fed this compound for a certain period. nih.govusda.gov This suggests that cattle fed this compound might be less glucose-dependent and potentially more reliant on fatty acid breakdown for energy. usda.gov A ZH × day interaction was observed for whole-blood glucose concentrations in one study, where concentrations decreased in cattle receiving ZH. nih.gov Conversely, another experiment did not find a significant effect of feeding ZH on whole blood glucose concentrations. usda.gov

Regarding blood lactate, some research indicates that lactate concentrations were not different between this compound and control-fed cattle. nih.govresearchgate.netusda.gov However, one study reported that lactate concentrations were reduced by feeding this compound. usda.gov A tendency for a diet × time interaction was detected for lactate concentration in one study, where it was greater in control cattle. nih.govresearchgate.net The lack of significant differences in lactate concentrations in some studies may suggest that there was not an acute stress response associated with this compound feeding. usda.gov

| Study Type | Species | Metric | Observed Change | Significance | Source |

| Research Trial | Cattle | Blood Glucose | Greater in control than ZH-fed cattle | P = 0.03 | nih.govusda.gov |

| Research Trial | Cattle | Whole-blood Glucose | Decreased in cattle receiving ZH | P = 0.06 | nih.gov |

| Research Trial | Cattle | Whole blood Glucose | Not affected | P = 0.76 | usda.gov |

| Research Trial | Cattle | Blood Lactate | Not different | P = 0.12 | nih.govresearchgate.netusda.gov |

| Research Trial | Cattle | Lactate concentrations | Reduced | P = 0.03 | usda.gov |

Nonesterified Fatty Acid and β-Hydroxybutyrate Levels

Research investigating the effects of this compound hydrochloride (ZH) supplementation on blood metabolites in finishing beef steers has yielded varied results regarding nonesterified fatty acid (NEFA) and β-hydroxybutyrate (BHB) concentrations. In one study involving Angus steers, feeding ZH for 20 days did not result in significant differences in nonesterified fatty acids (P = 0.82) or β-hydroxybutyrate concentration (P = 0.45) between treatment and control groups. researchgate.net Similarly, another study with crossbred finishing steers found that NEFA and BHB concentrations in plasma and whole blood were unaffected by ZH supplementation (P > 0.10). nih.gov This suggests that, in some contexts and animal types, ZH may not significantly alter the circulating levels of these key indicators of lipid metabolism.

However, other research indicates that this compound can influence NEFA levels. One study reported that serum non-esterified fatty acid levels were higher in this compound-fed animals, which the authors suggested could indicate triglyceride breakdown. scielo.org.za Another study specifically noted that ZH treatment increased serum NEFA concentrations (P = 0.03). tdl.org Furthermore, a study evaluating ZH in nonimplanted Nellore heifers observed a decrease in serum NEFA (P = 0.04). nih.gov These contrasting findings highlight that the effect of ZH on NEFA levels may depend on factors such as the type and physiological state of the livestock, as well as the specific study design.

While some studies have found no effect of ZH on BHB levels researchgate.netnih.gov, the broader context of livestock metabolism indicates that NEFA and BHB are often considered together as indicators of energy balance and fat mobilization, particularly in conditions like negative energy balance in dairy cows where elevated NEFA and BHB are observed. scielo.org.zanih.govunipd.itnih.gov However, the direct impact of this compound, a beta-adrenergic agonist known to influence nutrient partitioning towards lean tissue accretion, on these specific metabolites appears to be inconsistent across different research trials.

The increase in plasma NEFAs following the ingestion of beta-adrenergic agonists (βAAs) is often considered evidence of activated lipolysis. mdpi.com While several βAAs acutely increase NEFAs in the plasma of pigs and cattle, this response can potentially be inhibited by chronic βAA supplementation in cattle and sheep. mdpi.com This might partially explain the variability observed in NEFA responses to ZH.

Transcriptomic and Proteomic Investigations of Zilpaterol Effects

Gene Expression Profiling in Skeletal Muscle Tissue

The administration of Zilpaterol (B38607) instigates a cascade of molecular events in skeletal muscle, significantly altering the expression of genes involved in muscle structure, growth, and metabolism.

The response of beta-adrenergic receptor (β-AR) gene expression to this compound appears complex and can vary depending on the experimental conditions. In studies using bovine satellite cells (myoblasts), this compound hydrochloride (ZH) has been shown to decrease the mRNA abundance of β1-AR, β2-AR, and β3-AR oup.comoup.com. Specifically, 1 µM of ZH led to a decrease in β1-AR mRNA, while concentrations of 0.01 and 1 µM decreased β2-AR and β3-AR mRNA in these proliferating cells oup.comoup.com.

Conversely, research in finishing steers has demonstrated different outcomes. One study reported that this compound treatment increased β2-AR mRNA levels in the semimembranosus muscle, while having no effect on β1-AR mRNA levels nih.gov. Other investigations, however, found no significant effect of this compound on the mRNA abundance of either β1-AR or β2-AR scirp.orgiastatedigitalpress.com. This variability suggests that the regulation of β-AR gene expression by this compound may be influenced by factors such as the specific muscle type, the physiological state of the animal, and the duration of treatment.

| Gene | Effect of this compound | Study Context | Source |

|---|---|---|---|

| β1-AR | Decreased | Bovine myoblasts | oup.comoup.com |

| β1-AR | No Effect | Finishing steers | nih.goviastatedigitalpress.com |

| β2-AR | Decreased | Bovine myoblasts | oup.comoup.com |

| β2-AR | Increased | Finishing steers | nih.gov |

| β2-AR | No Effect | Bovine cells / Heifers | scirp.orgiastatedigitalpress.com |

| β3-AR | Decreased | Bovine myoblasts | oup.comoup.com |

Insulin-like growth factor-I (IGF-I) is a crucial regulator of muscle growth. The influence of this compound on its gene expression has yielded varied results across different studies. In vitro experiments with bovine myoblasts have shown that this compound tends to increase the expression of IGF-I mRNA oup.comoup.com. Another study on bovine cells also noted a tendency for a greater abundance of IGF-I mRNA with this compound treatment scirp.org. However, in vivo studies in feedlot steers have reported that feeding this compound did not alter the abundance of IGF-I mRNA in skeletal muscle iastatedigitalpress.comnih.gov. These discrepancies may reflect differences between in vitro cell culture systems and the complex hormonal environment of a live animal.

| Gene | Effect of this compound | Study Context | Source |

|---|---|---|---|

| IGF-I | Tendency to Increase | Bovine myoblasts | oup.comoup.comscirp.org |

| IGF-I | No Effect | Feedlot steers | iastatedigitalpress.comnih.gov |

The calpain-calpastatin system is a key enzymatic system responsible for post-mortem muscle protein degradation, which influences meat tenderness. Research indicates that this compound can modulate the gene expression of components within this system. In Nellore heifers, this compound supplementation was found to increase the mRNA expression of Calpain-1, Calpain-2, and their specific inhibitor, calpastatin nih.gov. In contrast, another study in steers reported that this compound feeding tended to lower calpain mRNA levels nih.gov. Furthermore, some research has found no alteration in calpastatin mRNA abundance with this compound feeding, although a tendency for a linear decrease was observed as the duration of this compound administration increased nih.gov.

| Gene | Effect of this compound | Study Context | Source |

|---|---|---|---|

| Calpain-1 | Increased | Nellore heifers | nih.gov |

| Calpain-2 | Increased | Nellore heifers | nih.gov |

| Calpain (unspecified) | Tendency to Decrease | Feedlot steers | nih.gov |

| Calpastatin | Increased | Nellore heifers | nih.gov |

| Calpastatin | No Effect / Tendency to Decrease with duration | Feedlot steers | nih.govnih.gov |

This compound administration is known to induce a shift in muscle fiber type, which is reflected in the gene expression of different myosin heavy chain (MHC) isoforms. A consistent finding across multiple studies is that this compound promotes a shift toward faster, more glycolytic muscle fibers nih.gov. This is characterized by an increase in the mRNA expression of the fast-twitch MHC-IIX isoform and a concurrent decrease in the expression of the more intermediate MHC-IIA isoform nih.goviastatedigitalpress.comnih.govresearchgate.net. The effect on the slow-twitch MHC-I isoform is less consistent, with some studies reporting no effect nih.goviastatedigitalpress.comnih.gov, one study reporting a decrease nih.gov, and another noting a tendency for an increase scirp.org.

| Gene | Effect of this compound | Study Context | Source |

|---|---|---|---|

| MHC-I | No Effect | Feedlot steers / Heifers | nih.goviastatedigitalpress.comnih.gov |

| MHC-I | Decreased | Feedlot steers | nih.gov |

| MHC-I | Tendency to Increase | Bovine cells | scirp.org |

| MHC-IIA | Decreased / Tendency to Decrease | Feedlot steers / Heifers | nih.goviastatedigitalpress.comnih.govnih.govresearchgate.net |

| MHC-IIX | Increased / Tendency to Increase | Feedlot steers / Heifers | nih.govscirp.orgiastatedigitalpress.comnih.gov |

| MHC-IIX | No Effect | Feedlot steers | nih.gov |

Investigations into the interaction between this compound and environmental stressors have provided insights into its effects on oxidative stress pathways in skeletal muscle. In a study involving heat-stressed cattle, transcriptome analysis revealed that this compound moderated the oxidative stress response induced by the heat researchgate.net. While specific oxidative stress marker genes were not detailed, the study identified that 66 biological pathways in muscle were predicted to be altered by this compound alone, and 24 were affected by the interaction between heat stress and this compound researchgate.net. This suggests that this compound can influence the genetic pathways that manage cellular stress, potentially mitigating some adverse effects of environmental challenges.

Gene Expression Alterations in Adipose Tissue

This compound also exerts significant effects on the transcriptome of adipose tissue, consistent with its role in altering fat deposition. Studies in beef cattle have shown that this compound supplementation alters the expression of specific genes in subcutaneous adipose tissue oup.comarizona.edu. On the third day of treatment, four genes—MISP3, APOL6, SLC25A4, and S100A12—were found to be differentially expressed researchgate.netarizona.edu.

Furthermore, this compound can interact with environmental factors like heat stress to modulate gene expression in fat. Research has identified that the interaction between this compound and heat stress led to the differential expression of the genes RRAD and ALB by day 10 of treatment researchgate.netarizona.edu. Pathway analysis of the adipose transcriptome predicted that 126 pathways were altered by this compound alone, and 181 were affected by its interaction with heat stress researchgate.net. Notably, this interaction appeared to downregulate inflammatory pathways that were otherwise upregulated by heat stress alone researchgate.net. In sheep, this compound was also found to affect the mRNA expression of genes involved in lipid metabolism, including LPL, HSL, GPAT1, and DGAT1 mdpi.comresearchgate.net.

Advanced Analytical Methodologies for Zilpaterol Detection and Quantification

Liquid Chromatography-Mass Spectrometry Techniques

Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the definitive identification and quantification of Zilpaterol (B38607). This powerful combination allows for high sensitivity and selectivity, crucial for complex sample matrices.

LC-MS/MS for Trace Residue Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for determining trace residues of this compound in a variety of samples, including plasma, muscle, liver, and kidney. nih.gov This technique involves the separation of the compound using liquid chromatography, followed by its ionization and fragmentation in the mass spectrometer. By monitoring specific precursor and product ion transitions, a high degree of certainty in identification and quantification is achieved.

A study on the simultaneous determination of three β-agonists, including this compound, reported a limit of quantification of 0.2 μg/kg for this compound in meat samples. nih.gov The average recoveries for this compound in this study ranged from 94.1% to 120.0%. nih.gov Another method developed for analyzing this compound residue in beef using LC-ESI-MS/MS established a limit of quantitation of 0.2 µg/kg, with average recoveries from intra- and inter-day experiments ranging from 100.9% to 108.5% and 103.3% to 104.5%, respectively. jst.go.jp Furthermore, a fully validated LC-MS/MS method for plasma, muscle, liver, and kidney demonstrated a recovery average greater than or equal to 97% for all matrices. nih.gov

To enhance the efficiency and reproducibility of the analysis, internal standards such as this compound-d7 are often employed. nih.gov The selection of specific ions for monitoring is critical for sensitivity; for instance, ions at m/z 244 and 185 have been shown to provide high sensitivity. nih.gov

Interactive Data Table: Performance of LC-MS/MS Methods for this compound Detection

| Matrix | Limit of Quantification (LOQ) | Average Recovery (%) | Citation |

| Meat | 0.2 μg/kg | 94.1 - 120.0 | nih.gov |

| Beef | 0.2 µg/kg | 100.9 - 108.5 (intra-day), 103.3 - 104.5 (inter-day) | jst.go.jp |

| Plasma, Muscle, Liver, Kidney | Not specified | ≥ 97 | nih.gov |

High-Resolution Mass Spectrometry (Orbitrap MS, Q-Orbitrap HRMS)

High-resolution mass spectrometry (HRMS), particularly utilizing Orbitrap and Q-Orbitrap technologies, offers exceptional mass accuracy and resolving power, enabling the confident identification and quantification of this compound even in complex matrices. An analytical method using liquid chromatography coupled to quadrupole-Orbitrap high-resolution mass spectrometry (LC-Q-Orbitrap HRMS) was developed and validated for the identification and quantification of this compound in bovine liver, meat, heart, and kidney. tandfonline.comtandfonline.comnih.gov

This method was validated at six different concentrations, ranging from 0.1 to 5 μg/kg. tandfonline.comtandfonline.comnih.gov The mean recoveries were found to be between 71% and 99%. tandfonline.comtandfonline.comnih.gov The decision limit (CCα) and detection capability (CCβ) ranges were determined to be 0.11–0.12 μg/kg and 0.13–0.15 μg/kg, respectively. tandfonline.comtandfonline.comnih.gov The method demonstrated excellent linearity (R2 > 0.9996), with limits of detection (LODs) in the range of 0.015–0.061 μg/kg and limits of quantification (LOQs) in the range of 0.025–0.091 μg/kg. tandfonline.comtandfonline.comnih.gov A study applying this method to 200 samples from local markets in Egypt found this compound residues in 17 of them, with liver samples showing the highest detection frequency. tandfonline.comtandfonline.com

Interactive Data Table: Validation Parameters of LC-Q-Orbitrap HRMS for this compound in Bovine Tissues

| Parameter | Value Range | Citation |

| Mean Recovery | 71% - 99% | tandfonline.comtandfonline.comnih.gov |

| Decision Limit (CCα) | 0.11 - 0.12 μg/kg | tandfonline.comtandfonline.comnih.gov |

| Detection Capability (CCβ) | 0.13 - 0.15 μg/kg | tandfonline.comtandfonline.comnih.gov |

| Limit of Detection (LOD) | 0.015 - 0.061 μg/kg | tandfonline.comtandfonline.comnih.gov |

| Limit of Quantification (LOQ) | 0.025 - 0.091 μg/kg | tandfonline.comtandfonline.comnih.gov |

| Linearity (R²) | > 0.9996 | tandfonline.comtandfonline.comnih.gov |

Ultra-High Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS)

Ultra-high performance liquid chromatography (UHPLC) coupled to mass spectrometry offers significant advantages in terms of speed and resolution of analysis. A method based on UHPLC-MS/MS was established for the rapid detection of 14 β-agonists, including this compound, in animal-derived food sources. nih.gov This method allows for the simultaneous analysis of multiple compounds in a single run, increasing throughput.

The sample preparation for this multi-residue method involves hydrolysis with β-glucuronidase hydrochloride/aryl sulfate esterase, followed by extraction and purification using a solid-phase extraction column. nih.gov The analytes are then separated on a specialized column and detected by positive-ion scanning in multiple-reaction monitoring (MRM) mode. nih.gov This approach provides both high sensitivity and selectivity for the detection of this compound among other β-agonists. The method showed good linearity for the 14 β-agonists in the range of 1.0 to 50 μg/L, with correlation coefficients greater than 0.99. The limits of detection were between 0.1 and 0.2 μg/kg, and the limits of quantification were between 0.3 and 0.6 μg/kg. nih.gov

Immunochemical Detection Systems

Immunochemical methods provide rapid and cost-effective screening tools for the detection of this compound. These assays are based on the specific binding of an antibody to the this compound molecule.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for the detection of this compound. Polyclonal and monoclonal antibody-based ELISAs have been developed and validated for this purpose. tandfonline.com One study reported the development of a sensitive and specific this compound ELISA with an average IC50 of 3.94 ± 0.48 ng/mL. nih.gov This assay demonstrated no cross-reactivity with other tested β-agonists. nih.gov

The performance of ELISA has been compared with instrumental methods like LC-MS/MS. Studies have shown that the ELISA procedure is rapid and provides results that are in good agreement with those obtained by LC-MS/MS. tandfonline.com For instance, in the analysis of horse urine, this compound was detectable by both ELISA and UHPLC-TQ-MS/MS after 21 days of withdrawal. tandfonline.com Validation of a polyclonal antibody-based ELISA for this compound in fortified swine and cattle urine samples showed recovery values ranging from 94% to 106% and 98% to 100%, respectively, with coefficients of variation below 14%. tandfonline.com

Interactive Data Table: Performance of a Polyclonal Antibody-Based this compound ELISA

| Matrix | This compound Concentration (ng/mL) | Recovery (%) | Coefficient of Variation (%) | Citation |

| Swine Urine | 0.5 - 10 | 94 - 106 | < 14 | tandfonline.com |

| Cattle Urine | Not specified | 98 - 100 | < 13 | tandfonline.com |

Immunochromatographic Rapid Screening Assays

Immunochromatographic assays, also known as lateral flow tests, are user-friendly, rapid screening methods for the on-site detection of this compound. nih.govresearchgate.net These assays provide a qualitative or semi-quantitative result within minutes. A developed this compound immunochromatographic assay showed a sensitivity of 1.7–23.2 ng/g or mL across various feed and animal matrices and did not cross-react with clenbuterol (B1669167) or ractopamine (B1197949). nih.govresearchgate.netmadbarn.com

The sample preparation for these assays can be minimal. For example, no pre-treatment is needed for cattle and sheep urine, while other matrices like horse urine and feed may require dilution, and skeletal muscle may need solvent extraction. nih.govresearchgate.netmadbarn.com In a study with incurred sheep urine samples, the assay correctly identified the this compound content in all but 2 out of 32 samples. nih.govresearchgate.net Another study reported that a gold nanoparticle-based immunochromatographic assay had visual limits of detection of 0.5 ng/mL in both swine urine and pork. researchgate.net For quantitative detection with a reader, the calculated limits of detection were 0.08 μg/kg and 0.03 μg/kg, respectively. researchgate.net

Interactive Data Table: Sensitivity of a this compound Immunochromatographic Assay in Various Matrices

| Matrix | Sensitivity | Citation |

| Cattle and Sheep Urine | 1.7 ng/mL | usda.gov |

| Horse Urine | 8.8 ng/mL | usda.gov |

| Sheep Muscle | 5.8 ng/g | usda.gov |

| Cattle Feed | 19.2 ng/g | usda.gov |

Ambient Ionization Mass Spectrometry for Rapid Screening

Ambient ionization mass spectrometry (AIMS) techniques have emerged as powerful tools for the rapid screening of target compounds in complex matrices with minimal sample preparation. tandfonline.com These methods allow for the direct analysis of samples in their native state, significantly reducing analysis time compared to traditional chromatographic techniques.

Atmospheric Solid Analysis Probe Mass Spectrometry (ASAP-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples. The sample is introduced on a glass capillary into a heated nitrogen stream, where it is vaporized and then ionized by a corona discharge. This technique is particularly useful for the direct analysis of volatile and semi-volatile compounds from various matrices.

In the context of this compound detection, ASAP-MS has been successfully applied for the real-time qualitative and semi-quantitative analysis in sheep urine, kidney, muscle, and liver samples. tandfonline.com This method offers a significant advantage in terms of speed, with the capability to analyze approximately 40 samples in triplicate within an hour. tandfonline.com The performance of ASAP-MS for this compound screening is summarized in the table below.

Table 1: Performance Characteristics of ASAP-MS for this compound Detection

| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Urine | 1.1 ng/mL | 3.7 ng/mL |

Modified Desorption Electrospray Ionization Mass Spectrometry (MDESI-MS) is another ambient ionization technique utilized for the rapid screening of this compound. In a study employing a commercial ASAP probe to conduct MDESI-MS analysis, the technique demonstrated its capability for real-time qualitative and semi-quantitative analysis of this compound in sheep urine and various tissues including kidney, muscle, and liver. tandfonline.com

Similar to ASAP-MS, MDESI-MS requires minimal sample preparation and offers high-throughput screening capabilities. tandfonline.com The correlation coefficient (R²) between the semi-quantitative results of ASAP-MS and MDESI-MS for urine samples was found to be 0.872, indicating a good agreement between the two rapid screening methods. tandfonline.com The performance characteristics of MDESI-MS for this compound detection are detailed in the table below.

Table 2: Performance Characteristics of MDESI-MS for this compound Detection

| Biological Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Urine | 1.3 ng/mL | 4.4 ng/mL |

Matrix-Specific Method Validation for Biological Samples

The validation of analytical methods is crucial to ensure the reliability and accuracy of the obtained results. For a compound like this compound, which can be present in various biological matrices, it is essential to validate the analytical method for each specific matrix to account for potential matrix effects and ensure accurate quantification. The following subsections detail the validation of analytical methods for this compound in various biological samples.

A liquid chromatography-quadrupole-orbitrap high-resolution mass spectrometry (LC-Q-Orbitrap HRMS) method was developed and validated for the identification and quantification of this compound in bovine liver, meat, heart, and kidney. tandfonline.comtandfonline.comnih.gov The validation was performed in accordance with Commission Implementing Regulation (CIR) EU 2021/808. tandfonline.comtandfonline.comnih.gov The method demonstrated good linearity with a coefficient of determination (R²) greater than 0.9996. tandfonline.comtandfonline.comnih.gov

Table 3: Validation Parameters of LC-Q-Orbitrap HRMS for this compound in Bovine Tissues

| Biological Matrix | Mean Recovery | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Decision Limit (CCα) | Detection Capability (CCβ) |

|---|---|---|---|---|---|

| Muscle (Meat) | 71% - 99% | 0.015–0.061 µg/kg | 0.025–0.091 µg/kg | 0.11–0.12 µg/kg | 0.13–0.15 µg/kg |

| Liver | 71% - 99% | 0.015–0.061 µg/kg | 0.025–0.091 µg/kg | 0.11–0.12 µg/kg | 0.13–0.15 µg/kg |

| Kidney | 71% - 99% | 0.015–0.061 µg/kg | 0.025–0.091 µg/kg | 0.11–0.12 µg/kg | 0.13–0.15 µg/kg |

For urine samples, a study on the depletion of this compound residues in horses utilized an ultra-performance liquid chromatography with triple-quadrupole-tandem mass spectrometric detection (UPLC-MS/MS) method. researchgate.net The validation of this method for urinary this compound concentrations ranging from 0.4 to 40 ng/mL demonstrated good recovery and precision. researchgate.net

Table 4: Validation Parameters of UPLC-MS/MS for this compound in Equine Urine

| Validation Parameter | Result |

|---|---|

| Interday Recovery | 94% - 104% |

| Interday Coefficient of Variation (CV) | < 8% |

| Intraday Recovery | 97% - 102% |

The analysis of this compound in hair provides a longer detection window compared to urine or blood. A liquid chromatography-mass spectrometry (LC-MS) method was developed and validated for the detection and confirmation of this compound in equine hair. nih.govmadbarn.com The validation included characterization of accuracy, precision, recovery, linear range, matrix effects, limit of detection, and limit of quantitation, and the method was deemed fit-for-purpose. nih.govmadbarn.com

A liquid chromatography-tandem mass spectrometry (LC-MS²) method was optimized for the detection of this compound in faeces . researchgate.net In a study involving a male veal calf treated with Zilmax®, it was found that this compound was predominantly excreted via urine. researchgate.net While detailed validation parameters for faeces are less commonly reported, the detection capability (CCβ) for this compound in calf faeces was established to be less than or equal to 1 µg/kg. researchgate.net

Factors Influencing Zilpaterol S Efficacy and Animal Response Variability

Genetic Influences on Response to Zilpaterol (B38607)

An animal's genetic background is a primary determinant of its response to this compound. Differences in breed and inherent individual variation contribute to the spectrum of outcomes observed in supplemented animals.

Research into the effects of this compound across different cattle breeds has sought to determine if genetic predispositions for traits like muscling and fat deposition lead to a differential response. British and British × Continental cattle, for instance, possess inherent differences in muscle and adipose composition that could theoretically result in varied reactions to this compound. nih.gov However, a study comparing these breed types found a general lack of significant interaction between the breed and this compound treatment for most feedlot performance, carcass, and meat quality attributes. nih.govnih.gov This suggests that the growth-promoting mechanisms of this compound were not expressed differently between the evaluated breed types. nih.gov

Supplementation with this compound hydrochloride (ZH) improved the longissimus muscle area (LMA) and yield grade in both British (B) and British × Continental (BC) steers. nih.gov While responses were generally similar, some minor differences were noted; for example, steaks from BC control steers had higher moisture percentages than those from British steers in either the control or ZH-supplemented group. nih.gov Studies have also been conducted on Bos indicus breeds, such as Nellore, demonstrating that this compound is effective in improving hot carcass weight and saleable meat yields in these cattle as well. nih.gov While positive effects are well-documented in Bos taurus cattle, the specific responses in Bos indicus are an area of ongoing research due to genetic differences in growth and carcass composition. scielo.org.mx

| Trait | Breed Type | Control (No ZH) | ZH Supplemented |

|---|---|---|---|

| Longissimus Muscle Area (LMA), cm² | B | 85.8 | 93.5 |

| BC | 89.0 | 96.8 | |

| USDA Yield Grade | B | 3.2 | 2.8 |

| BC | 2.9 | 2.5 | |

| Warner-Bratzler Shear Force (WBSF), kg | B | 3.8 | 4.5 |

| BC | 3.9 | 4.4 |

Significant variability in response to β-agonists can be observed not just between breeds but also among individual animals within the same group. up.ac.za A meta-analysis of this compound studies highlighted this heterogeneity, suggesting that factors beyond simple genetics are at play. nih.gov For example, the feeding system can influence individual responses. In studies where animals were fed individually, the increase in longissimus muscle area was smaller compared to group-fed animals. nih.gov Conversely, individually fed animals showed less of a decrease in marbling score compared to their group-fed counterparts. nih.gov This suggests that behavioral dynamics and competition within a pen can modulate the drug's effects on an individual basis. nih.gov

Nutritional and Dietary Modulators

The diet composition plays a crucial role in modulating the efficacy of this compound. Interactions with protein levels and other feed additives can either enhance or diminish the compound's effects.

The level of crude protein (CP) in the diet can interact with this compound to affect animal performance. Research in Bonsmara steers explored the effects of this compound in combination with diets containing 100, 120, and 140 g CP/kg. ajol.infoscielo.org.za While this compound treatment alone non-significantly increased the average daily gain (ADG) by 9.6% and improved the feed conversion ratio (FCR) by 20%, a specific interaction with protein level was noted. ajol.infoscielo.org.za The group receiving 120 g CP/kg in conjunction with this compound demonstrated a significant 39.4% improvement in FCR compared to the control group that received the same protein level without this compound. ajol.infoscielo.org.za This indicates that an optimal dietary protein level may be necessary to maximize the economic and performance benefits of this compound, particularly concerning feed efficiency. scielo.org.za Studies with other β-agonists like ractopamine (B1197949) have also shown that diets high in ruminally degradable protein can improve the animal's response. nih.gov

| Treatment Group | Dietary CP Level (g/kg) | This compound (ZH) | Feed Conversion Ratio (FCR) | % Improvement in FCR vs. Control |

|---|---|---|---|---|

| T1 | 100 | + | - | - |

| T2 | 120 | + | 5.37 | 39.4% (Significant) |

| T3 | 140 | + | - | - |

| T4 (Control) | 120 | - | 8.86 | Baseline |

This compound's effects can be altered when used in combination with other common feed additives.

Ionophores (Monensin and Tylosin): An interaction between this compound and the combination of monensin and tylosin has been observed, particularly affecting carcass characteristics. While this compound decreased marbling scores regardless of ionophore treatment, the withdrawal of monensin and tylosin during the supplementation period resulted in a greater reduction in marbling. semanticscholar.org This suggests a complex interaction where the presence of these ionophores may partially mitigate this compound's effect on intramuscular fat deposition. semanticscholar.org

Vitamins (Vitamin D3): Studies in feedlot lambs have investigated the combination of this compound and Vitamin D3. A significant antagonistic interaction was found for growth performance. mdpi.com Lambs treated with this compound alone showed a 22.8% improvement in ADG compared to controls. mdpi.com However, when this compound was combined with Vitamin D3, the lambs' performance was similar to the control group, indicating that Vitamin D3 negated the growth-promoting effects of this compound. mdpi.com While Vitamin D3 supplementation did improve some meat color attributes, it did not mitigate the negative effect of this compound on meat tenderness. mdpi.comresearchgate.net

Minerals (Zinc): The interaction between this compound and supplemental zinc has also been evaluated. In a study with feedlot steers, no significant interactive effects were observed between supplemental zinc oxide and this compound on growth performance (ADG, DMI, feed efficiency) or most carcass traits. nih.govnih.gov This suggests that increasing dietary zinc concentrations does not significantly impact the animal's response to this compound. nih.govnih.gov

Environmental Stressors and Physiometabolic Interactions

Environmental conditions, such as heat stress, can influence an animal's physiological state and potentially interact with the effects of this compound. Research on heat-stressed beef cattle supplemented with this compound provides evidence that the compound may help mediate the physiological impact of heat stress. researchgate.net Transcriptome analysis of adipose tissue suggests that this compound alters stress response pathways. researchgate.net The findings indicate that this compound supplementation does not appear to worsen the effects of heat stress and may, in fact, reduce some of its negative impacts at a cellular level. researchgate.net The use of this compound in lambs finished under high ambient temperatures has also been a subject of study, recognizing that environmental factors can influence the magnitude of response. mdpi.com

Comparative Pharmacological and Physiological Research of Zilpaterol

Structural and Functional Comparisons with Other Beta-Adrenergic Agonists (e.g., Ractopamine (B1197949), Clenbuterol)

Zilpaterol (B38607), Ractopamine, and Clenbuterol (B1669167) belong to the phenethanolamine class of compounds, which are structurally similar to the endogenous catecholamines, epinephrine (B1671497) and norepinephrine (B1679862). merckvetmanual.com This structural similarity is the basis for their ability to bind to and activate beta-adrenergic receptors (β-ARs) in animal tissues. nih.govnih.gov While they share a common foundational structure, variations in their chemical makeup lead to differences in their pharmacological properties and biological effects. nih.gov

This compound has a distinct chemical structure that allows it to bind to both β1- and β2-adrenergic receptors. nih.govresearchgate.net Research indicates that this compound has a higher affinity for the β2-adrenergic receptor subtype, with a reported inhibitory constant (Ki) of 1.1 x 10⁻⁶ M for the β2-AR and 1.0 x 10⁻⁵ M for the β1-AR. researchgate.net This preferential binding to β2-receptors is significant as these receptors are predominant in skeletal muscle and adipose tissue. merckvetmanual.com

Ractopamine , like this compound, is a beta-adrenergic agonist that interacts with both β1- and β2-adrenergic receptors. nih.gov However, studies suggest that Ractopamine has a more similar affinity for both β1- and β2-AR subtypes compared to the more β2-selective this compound. researchgate.net

Clenbuterol is also a potent β2-adrenergic agonist. unirioja.es It is recognized for its high affinity for beta-adrenoceptors, which contributes to its significant effects on muscle and fat tissue. nih.gov

The functional consequence of these structural variations lies in their ability to act as repartitioning agents. By activating β-adrenergic receptors, these compounds initiate a signaling cascade that shifts nutrient utilization away from fat deposition (lipogenesis) and towards muscle protein accretion. nih.govnih.gov

Differential Effects on Growth Performance and Carcass Composition Across Beta-Agonists

The use of this compound, Ractopamine, and Clenbuterol in livestock production has been shown to improve growth performance and alter carcass composition, though the magnitude of these effects varies between the compounds.

This compound has been demonstrated to have a profound impact on carcass traits. A meta-analysis of numerous studies revealed that this compound supplementation in cattle leads to substantial increases in hot carcass weight and longissimus muscle area (also known as ribeye area). nih.govunl.edu Concurrently, it has been shown to decrease fat thickness. nih.govunl.edu In terms of growth performance, this compound has been found to increase final body weight, average daily gain, and feed efficiency. nih.gov However, some studies have noted that compared to Ractopamine, this compound may decrease average daily gain and average daily feed intake while still resulting in a greater hot carcass weight and dressing percentage. nih.govresearchgate.net

Ractopamine also enhances growth performance and carcass leanness. The same meta-analysis indicated that Ractopamine increases weight gain, hot carcass weight, and longissimus muscle area. nih.govunl.edu A key difference noted is that Ractopamine does not typically decrease fat thickness to the same extent as this compound. nih.govunl.edu Studies directly comparing the two have shown that while both are effective, this compound generally produces a more pronounced effect on carcass characteristics. nih.govnih.gov

Clenbuterol has also been shown to be an effective repartitioning agent. In veal calves, Clenbuterol treatment was found to increase nitrogen retention, primarily in skeletal muscle, and reduce fat in both the carcass and non-carcass components. nih.gov Feeding Clenbuterol to cattle has been reported to increase the protein content of the rib section by 13% while decreasing the fat content by 20%. unl.edu In some cases, Clenbuterol administration has been associated with an increase in carcass protein even under conditions of restricted feed intake. dpi.qld.gov.au

The following interactive data tables summarize the comparative effects of this compound and Ractopamine on growth performance and carcass traits in feedlot cattle, based on a meta-analysis.

Table 1: Comparative Effects on Growth Performance. This table presents the weighted mean differences in key growth parameters for cattle supplemented with this compound or Ractopamine compared to control groups. Data is synthesized from a comprehensive meta-analysis. nih.govunl.edu

Table 2: Comparative Effects on Carcass Traits. This table illustrates the differential impact of this compound and Ractopamine on important carcass characteristics. Effects are presented as standardized mean differences (SMD) or weighted mean differences where available. Data is derived from a meta-analysis. nih.govunl.edu

Comparative Analysis of Underlying Molecular and Metabolic Mechanisms

The physiological effects of this compound, Ractopamine, and Clenbuterol stem from their interaction with beta-adrenergic receptors and the subsequent activation of intracellular signaling pathways.

The binding of these agonists to β-ARs, which are coupled to G-stimulatory (Gs) proteins, activates the enzyme adenylyl cyclase. nih.gov This enzyme then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA). nih.gov

The activation of this cAMP-PKA signaling pathway is the central mechanism through which these compounds exert their repartitioning effects:

In skeletal muscle: PKA activation is believed to increase the rate of protein synthesis and decrease the rate of protein degradation, leading to muscle hypertrophy. researchgate.net For instance, Clenbuterol has been shown to reduce the fractional breakdown rate of muscle protein in calves. nih.gov

In adipose tissue: The signaling cascade leads to a decrease in lipogenesis (fat synthesis) and an increase in lipolysis (the breakdown of stored fat). nih.govnih.gov

Research into the specific molecular effects of This compound has revealed that it can alter the expression of genes involved in these processes. In bovine muscle cells, this compound has been shown to decrease the mRNA levels of β1- and β2-adrenergic receptors, which may be a feedback mechanism in response to prolonged stimulation. oup.com In sheep, this compound has been found to affect the relative mRNA expression of genes for enzymes involved in lipid metabolism, such as lipoprotein lipase (B570770) (LPL), hormone-sensitive lipase (HSL), glycerol-3-phosphate acyltransferase 1 (GPAT1), and diacylglycerol O-acyltransferase 1 (DGAT1). mdpi.com This demonstrates a direct influence of this compound on the genetic regulation of fat metabolism.

While the overarching mechanism is similar for all three compounds, the differences in their receptor affinity and selectivity likely contribute to the observed variations in their physiological effects. The more pronounced impact of this compound on carcass leanness, for example, may be related to its higher affinity for the β2-adrenergic receptors that are abundant in muscle and fat tissue.

Regulatory Science and Residue Depletion Dynamics of Zilpaterol

Metabolism and Excretion Pathways of Zilpaterol (B38607) in Livestock Species

Following oral administration, this compound is readily absorbed, and its metabolism is qualitatively and quantitatively similar across species like cattle, swine, and rats. fao.org The primary routes of elimination are through urine and feces. fao.org